2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

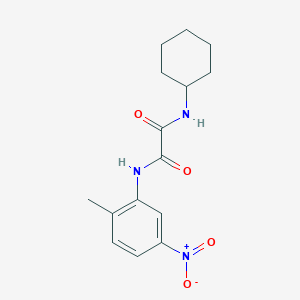

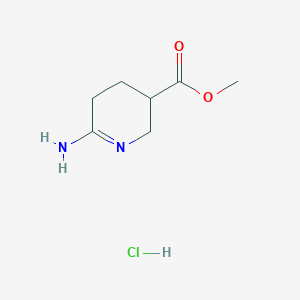

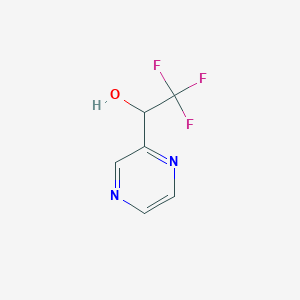

The molecular structure of this compound would include a naphthalene ring attached to a 1,3,4-oxadiazole ring via a methylene bridge. The chloromethyl group would be attached to the 2-position of the oxadiazole ring .Chemical Reactions Analysis

The chloromethyl group in this compound could potentially undergo nucleophilic substitution reactions with various nucleophiles. The aromatic rings could also participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the aromatic rings would likely make the compound relatively stable and possibly planar. The chloromethyl group might make the compound somewhat polar .Aplicaciones Científicas De Investigación

Therapeutic Applications

1,3,4-Oxadiazoles, including 2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole, have shown significant promise in various therapeutic areas. A comprehensive review highlighted their wide range of bioactivities, underscoring their potential in medicinal chemistry. These compounds have been identified for their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications. Their unique structure allows effective binding with different enzymes and receptors, facilitating numerous weak interactions in biological systems (Verma et al., 2019).

Material Science and Organic Electronics

1,3,4-Oxadiazole derivatives, such as this compound, have also found applications in material science and organic electronics. Their incorporation into polymers, specifically as luminescent dyes in plastic scintillators, demonstrates their versatility. The substitution of naphthalene with specific 1,3,4-oxadiazole derivatives does not significantly alter scintillation efficiency, optical transparency, or stability, while some substitutions can improve these properties. This adaptability makes them suitable for use in radiation detection and optical materials (Salimgareeva & Kolesov, 2005).

Chemical Sensing

The 1,3,4-oxadiazole ring structure is beneficial in the development of chemosensors, especially for metal-ion sensing applications. The structural characteristics of 1,3,4-oxadiazoles, including the presence of potential coordination sites (N and O donor atoms), make these compounds excellent candidates for fluorescent frameworks. Their high photoluminescent quantum yield, along with excellent thermal and chemical stability, positions them as prominent choices for developing sensors for metal ions, showcasing the diversity of their applications beyond pharmaceuticals (Sharma et al., 2022).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(chloromethyl)-5-naphthalen-1-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-8-12-15-16-13(17-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCURDDZXJGXHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2892928.png)

![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2892929.png)

![(E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2892940.png)

![6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2892943.png)

![1-(4-Bromophenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2892946.png)